molecular formula C22H13FN2O5 B605026 9-ING-41 CAS No. 1034895-42-5

9-ING-41

Cat. No.: B605026
CAS No.: 1034895-42-5
M. Wt: 404.3 g/mol
InChI Key: FARXPFGGGGLENU-UHFFFAOYSA-N
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Description

Elraglusib, formerly known as 9-ING-41, is an ATP-competitive inhibitor of glycogen synthase kinase-3β (GSK3β). It is currently undergoing clinical trials for the treatment of various cancers, including non-Hodgkin lymphoma. Elraglusib has shown potent anti-lymphoma properties and has demonstrated efficacy in reducing the proliferation of several non-Hodgkin lymphoma cell lines .

Preparation Methods

The synthesis of elraglusib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes and reaction conditions for elraglusib are complex and require precise control to ensure the desired product is obtained. Industrial production methods for elraglusib involve scaling up the laboratory synthesis to produce larger quantities of the compound while maintaining its purity and efficacy .

Chemical Reactions Analysis

Elraglusib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of elraglusib can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Elraglusib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, elraglusib is used as a tool to study the inhibition of glycogen synthase kinase-3β and its effects on various cellular processes. In biology, elraglusib is used to investigate the role of glycogen synthase kinase-3β in cell proliferation, differentiation, and apoptosis. In medicine, elraglusib is being studied for its potential to treat various cancers, including non-Hodgkin lymphoma, by inhibiting glycogen synthase kinase-3β and other molecular targets. In industry, elraglusib is used in the development of new therapeutic agents and as a reference compound in drug discovery .

Mechanism of Action

Elraglusib exerts its effects by inhibiting glycogen synthase kinase-3β, a serine/threonine kinase involved in diverse cellular functions. By inhibiting glycogen synthase kinase-3β, elraglusib reduces the phosphorylation of key substrates, leading to the stabilization of β-catenin and reduced phosphorylation of CRMP2. Additionally, elraglusib has been shown to target other kinases, including PIM kinases and MST2, which contribute to its anti-lymphoma properties .

Comparison with Similar Compounds

Elraglusib is unique among glycogen synthase kinase-3β inhibitors due to its potent anti-lymphoma properties and its ability to target multiple kinases. Similar compounds include CT99021, SB216763, LY2090314, and tideglusib. While these compounds also inhibit glycogen synthase kinase-3β, they do not exhibit the same level of anti-lymphoma activity as elraglusib. The distinct molecular targets and pathways involved in elraglusib’s mechanism of action contribute to its uniqueness and potential as a therapeutic agent .

Properties

IUPAC Name

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXPFGGGGLENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034895-42-5
Record name Elraglusib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elraglusib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELRAGLUSIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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